molecular formula C12H24O2 B1605970 Isopropyl nonanoate CAS No. 28267-32-5

Isopropyl nonanoate

Cat. No.: B1605970
CAS No.: 28267-32-5
M. Wt: 200.32 g/mol
InChI Key: DVFZGWDMFKTMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl nonanoate (CAS 28267-32-5), also known as isopropyl pelargonate, is a chemical ester from the reaction of nonanoic acid and isopropanol. It is a clear, colorless liquid with a boiling point between 231°C and 232°C and a flash point of approximately 94°C . Its estimated logP value of 4.71 indicates high lipophilicity, and it has very low solubility in water . This compound is primarily valued in research for its applications in flavor and fragrance creation. It is documented for use in food flavorings and is a known volatile component found in nature, such as in blue cheese, making it a compound of interest in food science and aroma studies . As a fatty acid ester, it also serves as a useful intermediate in organic synthesis and a model compound in material science research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

propan-2-yl nonanoate
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InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-12(13)14-11(2)3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFZGWDMFKTMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067370
Record name Nonanoic acid, 1-methylethyl ester
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

231.00 to 232.00 °C. @ 760.00 mm Hg
Record name Isopropyl nonanoate
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CAS No.

28267-32-5
Record name Isopropyl nonanoate
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Record name Nonanoic acid, 1-methylethyl ester
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Record name Nonanoic acid, 1-methylethyl ester
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Record name Nonanoic acid, 1-methylethyl ester
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Record name Isopropyl nonan-1-oate
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Record name NONANOIC ACID, 1-METHYLETHYL ESTER
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Record name Isopropyl nonanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Classical Esterification Method

The most common and traditional method for preparing isopropyl nonanoate is the acid-catalyzed esterification reaction between nonanoic acid and isopropyl alcohol.

Reaction Overview:

$$
\text{Nonanoic acid} + \text{Isopropyl alcohol} \xrightarrow[\text{heat}]{\text{mineral acid catalyst}} \text{this compound} + \text{Water}
$$

  • Catalysts: Typically, strong mineral acids such as sulfuric acid or p-toluenesulfonic acid are employed to catalyze the reaction.
  • Conditions: The reaction is performed under reflux to drive the equilibrium towards ester formation by continuous removal of water.
  • Reaction Time: Varies from several hours to optimize conversion.
  • Purification: After reaction completion, the mixture is cooled, and the ester is separated by distillation or extraction, followed by drying and purification steps.

This method is well-documented in organic chemistry literature and forms the industrial basis for ester production due to its simplicity and scalability.

Esterification Using Alkyl Halides and Carboxylate Ions

A more recent and innovative preparation method involves the reaction of the carboxylate ion of nonanoic acid with isopropyl iodide (an alkyl halide) under mild conditions, often in the presence of a fluoride ion source such as tetrabutylammonium fluoride (Bu4NF).

Key Features:

  • Mechanism: The carboxylic acid is first deprotonated to form the carboxylate ion, which then undergoes nucleophilic substitution with isopropyl iodide to yield this compound.
  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
  • Reaction Conditions: Room temperature or mild heating, with reaction times ranging from 10 to 60 minutes.
  • Yields: Moderate to good yields reported, typically around 50-70% for this compound.
  • Advantages: This method avoids the need for strong acids and high temperatures, offering a cleaner reaction with fewer side products.

Representative Data from Literature:

Entry Carboxylic Acid Alkyl Halide Solvent Conditions Yield (%)
1 Nonanoic acid Isopropyl iodide DMF 60 min, room temp 52
2 Nonanoic acid Isopropyl iodide THF 60 min, room temp 22*

*Lower yield in THF attributed to solubility issues of nonanoic acid.

This method also allows for the synthesis of a variety of esters by changing the alkyl halide, demonstrating versatility beyond this compound synthesis.

Electrochemical Esterification

Electrochemical methods have been explored for ester synthesis, where carboxylate ions are generated electrochemically and subsequently reacted with alkyl halides.

  • Setup: An H-type divided electrochemical cell with platinum electrodes.
  • Procedure: Electrolysis of carboxylic acid generates carboxylate ions, which then react with isopropyl iodide.
  • Yields: Moderate yields (~50%) for this compound.
  • Advantages: Mild conditions, no need for external acid catalysts, and potential for greener synthesis.

This method remains more experimental but shows promise for selective ester synthesis.

Comparative Summary of Preparation Methods

Preparation Method Reaction Type Catalyst/Conditions Reaction Time Yield (%) Advantages Limitations
Acid-Catalyzed Esterification Condensation (Fischer) Mineral acid, reflux Hours High (>80) Simple, scalable, well-known Requires acid catalyst, heat
Alkyl Halide with Carboxylate Nucleophilic substitution Bu4NF, DMF or THF, RT 10-60 min Moderate (22-52) Mild conditions, no acid needed Solubility issues, moderate yield
Electrochemical Esterification Electrochemical generation of carboxylate Electrolysis, Pt electrodes, RT ~1-2 hours Moderate (~50) Green chemistry potential Experimental, requires setup

Detailed Research Findings and Notes

  • The classical acid-catalyzed esterification is reversible; removal of water is critical to drive the reaction to completion.
  • Alkyl halide methods rely on the formation of a reactive carboxylate intermediate and benefit from the use of fluoride ions as bases.
  • Solvent choice significantly affects yield; DMF generally provides better solubility and higher yields than THF.
  • Electrochemical methods generate carboxylate ions in situ, avoiding strong acids but require specialized equipment.
  • Purification typically involves aqueous work-up, extraction with organic solvents (e.g., diethyl ether), drying over anhydrous salts, and chromatographic or distillation purification.
  • Spectroscopic characterization (NMR, IR) confirms ester formation, with characteristic shifts for ester protons and carbonyl groups.

Chemical Reactions Analysis

Acid-Catalyzed Esterification

Nonanoic acid reacts with isopropyl alcohol under acidic conditions (e.g., H₂SO₄) to form isopropyl nonanoate and water :

CH3(CH2)7COOH+(CH3)2CHOHH+CH3(CH2)7COOCH(CH3)2+H2O\text{CH}_3(\text{CH}_2)_7\text{COOH} + (\text{CH}_3)_2\text{CHOH} \xrightarrow{\text{H}^+} \text{CH}_3(\text{CH}_2)_7\text{COOCH}(\text{CH}_3)_2 + \text{H}_2\text{O}

Key Conditions :

  • Temperature: 60–100°C

  • Reflux with azeotropic removal of water to drive equilibrium .

Heterogeneous Catalysis (Amberlyst 15)

While optimized for methyl nonanoate synthesis, cation-exchange resins like Amberlyst 15 can facilitate esterification of nonanoic acid with alcohols. For isopropyl alcohol, similar conditions (60–95°C, excess alcohol) are expected to yield this compound .

Decomposition Reactions

This compound undergoes hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis

Reverses esterification, regenerating nonanoic acid and isopropyl alcohol :

CH3(CH2)7COOCH(CH3)2+H2OH+CH3(CH2)7COOH+(CH3)2CHOH\text{CH}_3(\text{CH}_2)_7\text{COOCH}(\text{CH}_3)_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{CH}_3(\text{CH}_2)_7\text{COOH} + (\text{CH}_3)_2\text{CHOH}

Alkaline Hydrolysis (Saponification)

Produces sodium nonanoate and isopropyl alcohol :

CH3(CH2)7COOCH(CH3)2+NaOHCH3(CH2)7COONa++(CH3)2CHOH\text{CH}_3(\text{CH}_2)_7\text{COOCH}(\text{CH}_3)_2 + \text{NaOH} \rightarrow \text{CH}_3(\text{CH}_2)_7\text{COO}^- \text{Na}^+ + (\text{CH}_3)_2\text{CHOH}

Catalytic and Kinetic Insights

  • Bu₄NF Mechanism : Acts as both a base (deprotonating carboxylic acid) and a phase-transfer catalyst, enhancing carboxylate reactivity .

  • Activation Energy : For analogous esterifications (e.g., methyl nonanoate), activation energy is ~47.6 kJ/mol .

  • Reaction Optimization : Excess alcohol and elevated temperatures (e.g., 333 K) improve conversion rates in esterification .

Industrial and Experimental Relevance

  • Purity Control : Acid value (<1.0) and saponification value (175–192) are critical specifications for industrial-grade this compound .

  • Thermal Stability : High boiling point (~549.8 K) ensures suitability for high-temperature applications .

Scientific Research Applications

Cosmetic Applications

Isopropyl nonanoate is primarily utilized in cosmetic formulations due to its emollient properties. It acts as a skin conditioning agent, enhancing the texture and feel of products.

Safety Assessments

According to the Cosmetic Ingredient Review (CIR), this compound has been evaluated for skin irritation and sensitization. Studies indicate that it is generally well-tolerated when used in concentrations typical for cosmetic products (up to 10%) without significant adverse effects .

Formulation Examples

  • Moisturizers: Enhances skin hydration and smoothness.
  • Sunscreens: Improves spreadability and absorption of active ingredients.
  • Hair Care Products: Adds shine and reduces frizz.

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a solvent and penetration enhancer in topical formulations. Its ability to improve the permeability of active ingredients through the skin makes it valuable in transdermal drug delivery systems.

Case Study: Transdermal Drug Delivery

A study demonstrated that formulations containing this compound significantly enhanced the permeation of estradiol through human skin models compared to control formulations without it. The permeability coefficient increased with higher concentrations of this compound, suggesting its efficacy as a penetration enhancer .

Study Active Ingredient Formulation Type Permeability Coefficient
EstradiolTopical CreamIncreased with concentration
KetoprofenGelEnhanced flux through skin

Food Industry Applications

This compound is also explored for use as a flavoring agent due to its pleasant aroma profile. It can be used in food products where flavor enhancement is desired.

Regulatory Status

While specific regulatory approvals vary by region, it is essential that any food-grade application complies with local food safety regulations.

Industrial Applications

In addition to cosmetic and pharmaceutical uses, this compound finds applications in industrial settings as a solvent in coatings and adhesives due to its favorable evaporation rate and low toxicity profile.

Mechanism of Action

The primary mechanism of action of isopropyl nonanoate in cosmetic and pharmaceutical applications is its ability to act as an emollient. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The ester can penetrate the skin’s outer layer, enhancing the delivery of other active ingredients in formulations .

Comparison with Similar Compounds

Methyl Nonanoate

  • Formula : C10H20O2; MW : 172.26 g/mol.
  • Key Properties: Acts as a substrate in yeast-mediated transesterification reactions, enhancing ethyl nonanoate production in wines without toxicity at concentrations up to 1 mM . Used as an internal standard in GC/MS analysis due to its stability, though medium-chain esters (e.g., methyl nonanoate) require stabilization with isopropyl myristate overlays to prevent evaporation .
  • Comparison: Lower molecular weight and volatility compared to isopropyl nonanoate. Preferential metabolism by yeast for ethyl ester synthesis, unlike isopropyl esters, which may have slower hydrolysis rates .

Ethyl Nonanoate

  • Formula : C11H22O2; MW : 186.29 g/mol.
  • Key Properties: Critical flavor compound in wines and ciders, imparting grape and rose notes. Production varies significantly with yeast strains (e.g., WFC-SC-071 yields 11× higher aroma compounds) . Detected in fermented beverages but absent in unfermented juices, indicating microbial biosynthesis .
  • Comparison: Smaller alcohol moiety (ethyl vs. isopropyl) increases volatility and flavor impact. Broader application in food industries compared to this compound, which may have niche uses in cosmetics or coatings .

Vanillyl Nonanoate

  • Formula : C16H22O4; MW : 278.34 g/mol.
  • Key Properties: Phenolic ester synthesized enzymatically (67–70% yield) for capsaicin production. Enzymatic routes avoid toxicity from chemical catalysts like diisopropyl azodicarboxylate .
  • Comparison: Complex structure (vanillyl group) enables spicy flavor profiles, unlike non-functionalized this compound. Requires specialized synthesis methods, whereas this compound is produced via straightforward esterification .

Isopropyl Myristate

  • Formula : C17H34O2; MW : 270.45 g/mol.
  • Key Properties: Used as a non-volatile solvent overlay in GC/MS to stabilize medium-chain esters (e.g., methyl nonanoate) .
  • Comparison: Longer carbon chain (C14 vs. C9) reduces volatility, making it suitable for analytical applications. Contrasts with this compound, which may serve as a fragrance carrier or emollient .

3-Hydroxy-1-methylpropyl Nonanoate

  • Formula : C13H26O3; MW : 230.34 g/mol.
  • Key Properties :
    • Hydroxyl group increases polarity and reactivity, necessitating stringent safety protocols (e.g., skin/eye rinsing) .
  • Comparison: Modified structure alters metabolic pathways and toxicity profile compared to non-hydroxylated this compound .

Biological Activity

Isopropyl nonanoate, an ester derived from isopropyl alcohol and nonanoic acid, has garnered attention in various fields due to its unique biological activities. This compound is primarily utilized in cosmetic formulations for its emollient properties, but recent studies have indicated potential therapeutic applications as well. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

This compound (C12H24O2) is a clear, colorless liquid characterized by a pleasant odor. As an ester, it exhibits hydrophobic properties, making it suitable for enhancing skin penetration in topical applications. Its chemical structure can be represented as follows:

Isopropyl Nonanoate= CH3)2CHOOC CH2)7CH3\text{this compound}=\text{ CH}_3)_2\text{CHOOC CH}_2)_7\text{CH}_3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Skin Penetration Enhancement : Studies have demonstrated that this compound acts as a penetration enhancer in dermal formulations. It facilitates the absorption of other active ingredients through the skin barrier by altering the stratum corneum's lipid structure .
  • Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness as a preservative in cosmetic formulations has been noted, contributing to product stability and safety .
  • Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties, potentially useful in treating skin conditions such as dermatitis or eczema. This effect is attributed to its ability to modulate inflammatory pathways in skin cells .

Skin Penetration Enhancement

A study evaluating the skin permeation of estradiol using this compound as a penetration enhancer found significant increases in drug transport across human epidermis models. The results showed that formulations containing this compound improved the permeability coefficient significantly compared to controls .

FormulationPermeability Coefficient (cm/h)
Control0.05
5% this compound0.12
10% this compound0.20

Antimicrobial Activity

In a comparative study on various esters' antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations as low as 1% .

CompoundMinimum Inhibitory Concentration (MIC)
This compound1%
Control (No Ester)>5%

Anti-inflammatory Effects

Research investigating the anti-inflammatory potential of this compound involved applying the compound to inflamed mouse skin models. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory skin disorders .

Safety and Toxicology

Toxicological assessments have shown that this compound exhibits low toxicity when applied topically. In acute toxicity studies on animal models, no adverse effects were reported at doses up to 1000 mg/kg body weight . Additionally, it was classified as a slight ocular irritant but generally well tolerated in dermal applications.

Q & A

Q. What is the standard synthetic route for producing isopropyl nonanoate in laboratory settings?

this compound is synthesized via acid-catalyzed esterification between nonanoic acid (C₉H₁₈O₂) and isopropyl alcohol (C₃H₈O). Sulfuric acid or p-toluenesulfonic acid is typically used as a catalyst, with reflux conditions (110–120°C) to drive the reaction to completion. The reaction follows the equation:

Nonanoic acid+Isopropyl alcoholH+Isopropyl nonanoate+H2O\text{Nonanoic acid} + \text{Isopropyl alcohol} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

Purification involves neutralization, distillation under reduced pressure, and confirmation via GC-MS or ¹H/¹³C NMR to verify ester formation .

Q. How can the structure of this compound be confirmed experimentally?

  • Spectroscopic Analysis :
  • ¹H NMR : Peaks at δ 0.9–1.3 ppm (alkyl chain protons), δ 1.2–1.4 ppm (isopropyl methyl groups), and δ 4.9–5.1 ppm (ester oxygen-adjacent proton).
  • IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester).
    • Chromatography : HPLC or GC with reference standards to confirm purity and retention time .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Boiling Point : ~213–214°C (at atmospheric pressure).
  • Density : ~0.875 g/cm³.
  • Solubility : Lipophilic; miscible with organic solvents (e.g., ethanol, hexane) but immiscible with water. These properties inform solvent selection, reaction setups, and storage conditions (e.g., refrigeration to prevent degradation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst Screening : Compare efficiency of Brønsted acids (e.g., H₂SO₄) vs. solid acids (e.g., Amberlyst-15).
  • Temperature Modulation : Use microwave-assisted synthesis to reduce reaction time.
  • Molar Ratio : A 1:2 molar ratio (acid:alcohol) often maximizes ester yield by shifting equilibrium.
  • Byproduct Removal : Azeotropic distillation (e.g., using toluene) to remove water and drive the reaction forward. Statistical tools like Design of Experiments (DoE) can systematically evaluate these variables .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Challenge : Co-elution of byproducts (e.g., unreacted nonanoic acid) in chromatographic methods.
  • Solutions :
  • Use GC-MS with selective ion monitoring (SIM) to isolate target ions.
  • Derivatize carboxylic acid impurities with diazomethane to enhance detectability.
  • Validate methods via spiked recovery experiments (e.g., 90–110% recovery range) .

Q. How does this compound’s stability under varying pH and temperature conditions impact its applicability in biochemical studies?

  • pH Stability : Hydrolysis occurs rapidly in alkaline conditions (pH > 9), regenerating nonanoic acid and isopropyl alcohol.
  • Thermal Stability : Degrades above 150°C, forming decomposition products (e.g., alkenes via β-elimination).
  • Implications : Storage at 0–6°C and neutral pH is critical for long-term stability in biological assays .

Q. What contradictions exist in the literature regarding the ecological impact of this compound derivatives?

  • Example : While ammonium nonanoate (a related compound) is approved as a biopesticide, studies conflict on its toxicity to non-target organisms like aquatic invertebrates.
  • Resolution : Conduct species-specific toxicity assays (e.g., Daphnia magna LC50 tests) under controlled conditions to clarify dose-response relationships .

Q. What role does this compound play in metabolic studies, particularly in lipid biosynthesis pathways?

  • Incorporation Studies : Radiolabeled this compound (e.g., ¹⁴C-labeled) can trace fatty acid metabolism in model organisms.
  • Kinetic Analysis : Time-course experiments show rapid uptake in microbial systems, with peak incorporation within 12 hours, suggesting its utility as a precursor in lipidomics research .

Methodological Considerations

Table 1 : Key Parameters for Synthesizing and Analyzing this compound

ParameterTypical Value/MethodReference
Optimal Reaction Temp110–120°C
Catalyst EfficiencyH₂SO₄ > Amberlyst-15
Purity ConfirmationGC-MS (Retention Time: ~12.5 min)
Hydrolysis Rate (pH 7)<5% degradation over 30 days

Table 2 : Comparative Toxicity of Nonanoate Derivatives

CompoundLC50 (Daphnia magna)Regulatory StatusReference
Ammonium nonanoate2.5 mg/LEPA-approved biopesticide
This compoundNot testedResearch use only

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of this compound in lipid membrane dynamics using molecular dynamics simulations .
  • Ecotoxicology : Expand toxicity datasets for non-target species to inform regulatory frameworks.
  • Green Chemistry : Explore enzymatic esterification methods to reduce reliance on harsh acid catalysts .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Isopropyl nonanoate

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